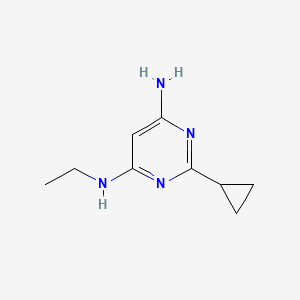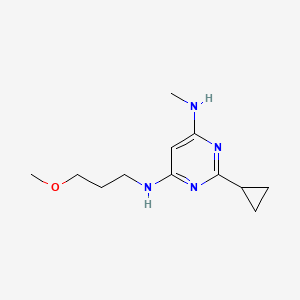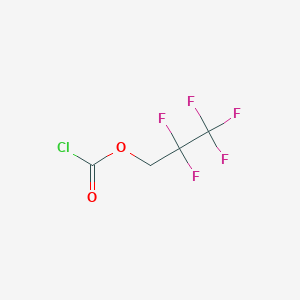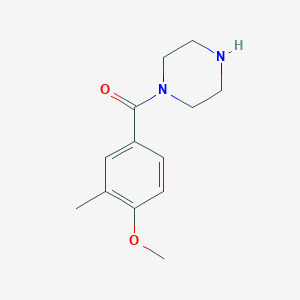
6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine
説明
“6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom. The presence of these rings suggests that this compound might have applications in pharmaceuticals or materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other pyrimidine and thiophene derivatives. For instance, one common method for synthesizing thiophene derivatives involves the Gewald reaction, which is a multicomponent reaction involving a ketone, a α-methylene carbonyl compound, and elemental sulfur .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrimidine ring attached to a thiophene ring via a carbon-carbon bond. The bromine atom is likely attached to the 5-position of the thiophene ring, and the methyl group and amine group are likely attached to the 2- and 4-positions of the pyrimidine ring, respectively .科学的研究の応用
Synthesis and Characterization
Chemical Synthesis and Reactions
Studies have demonstrated various synthetic routes and reactions involving pyrimidin-4-amine derivatives, highlighting their versatility in chemical synthesis. For example, the palladium-catalyzed hydrolysis and Suzuki cross-coupling reactions are common methods for creating complex pyrimidine structures, offering insights into their chemical behavior and the influence of different substituents (Ahmad et al., 2019). Additionally, regioselective reactions and the role of specific functional groups in determining product formation have been studied, demonstrating the importance of precise chemical manipulation for desired outcomes (Doulah et al., 2014).
Crystallography and Molecular Structure
X-ray crystallography and other analytical techniques are employed to elucidate the structures of synthesized compounds, confirming their configurations and providing a foundation for further modifications. These structural analyses are crucial for understanding the molecular basis of their potential biological activities and for guiding the design of more effective derivatives (Odell et al., 2007).
Biological Applications
Antimicrobial and Anticancer Activities
Several pyrimidine derivatives exhibit promising antimicrobial and anticancer properties, indicating their potential as therapeutic agents. For instance, substituted benzamide derivatives have been evaluated for their antimicrobial activity, showing significant efficacy against various bacterial and fungal strains (Vijaya Laxmi et al., 2019). Furthermore, specific pyrimidine compounds have been synthesized and tested for their antiproliferative effects on cancer cell lines, suggesting their applicability in cancer research and therapy (Atapour-Mashhad et al., 2017).
作用機序
Target of Action
Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may interact with certain electronic structures or materials
Mode of Action
It’s known that similar compounds have a planar conjugated bicyclic structure that allows for stronger π–π interactions, which can tune the band-gap and energy level of polymer organic semiconductors . This suggests that 6-(5-Bromothiophen-2-yl)-2-methylpyrimidin-4-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may influence pathways related to electronic conductivity and energy transfer.
Result of Action
Similar compounds have been used in the synthesis of organic semiconductors , suggesting that the compound may influence the electronic properties of these materials.
特性
IUPAC Name |
6-(5-bromothiophen-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-12-6(4-9(11)13-5)7-2-3-8(10)14-7/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGMLDRXLHVFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)




![(1-(2-methoxyethyl)-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471683.png)
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)